Lipophilicity Control: Lower XLogP3 Relative to the 2-Phenylbutanamide Analog
The target compound displays a calculated XLogP3 of 1.1, which is 0.8 log units lower than the 2-phenylbutanamide congener (XLogP3 = 1.9) [1][2]. Lower lipophilicity in this scaffold is generally associated with improved aqueous solubility and reduced non-specific protein binding, desirable attributes for early-stage lead optimization.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylbutanamide: XLogP3 = 1.9 |
| Quantified Difference | Δ = –0.8 log units (target less lipophilic) |
| Conditions | Calculated by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
A 0.8-unit lower XLogP3 can translate into meaningfully higher aqueous solubility and lower off-target binding, making the 2-ethylbutanamide derivative preferable for assays requiring low non-specific inhibition or for further optimization toward orally bioavailable leads.
- [1] PubChem Compound Summary for CID 76148219. N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-ethylbutanamide. Computed XLogP3 = 1.1. View Source
- [2] PubChem Compound Summary for CID 76148241. N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenylbutanamide. Computed XLogP3 = 1.9. View Source
